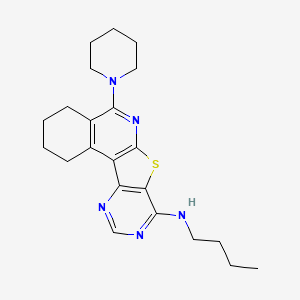![molecular formula C18H18N4O3 B14169699 Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate CAS No. 625376-02-5](/img/structure/B14169699.png)
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyran ring, along with various functional groups such as amino, benzyl, and cyano groups.
Preparation Methods
The synthesis of ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate typically involves a multi-component reaction. One common method involves the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
- Substituted 3-hydroxypyrazoles
- Imidazole-containing compounds
These compounds share structural similarities, such as the presence of pyrazole and pyran rings, but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
625376-02-5 |
|---|---|
Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15(23)9-14-16-12(8-11-6-4-3-5-7-11)13(10-19)17(20)25-18(16)22-21-14/h3-7,12H,2,8-9,20H2,1H3,(H,21,22) |
InChI Key |
FENTUVDIQGWLKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)CC3=CC=CC=C3 |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


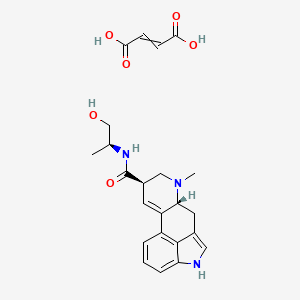
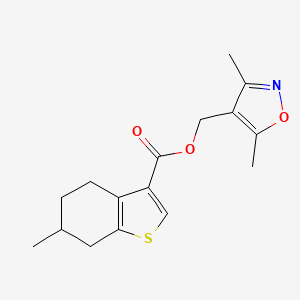
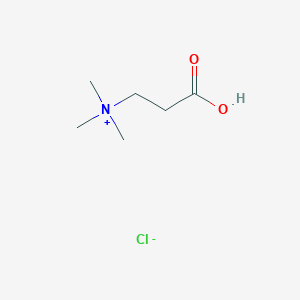
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
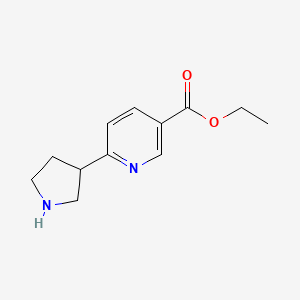

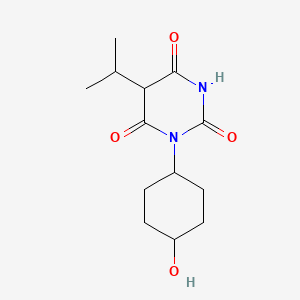
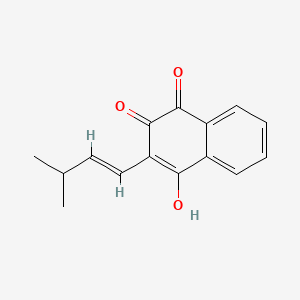


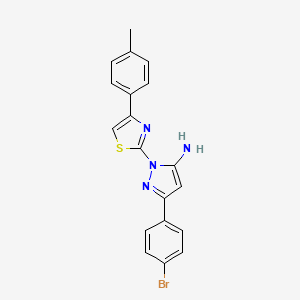

![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
